4,5-Diethylisoxazol-3-amine
Description
4,5-Diethylisoxazol-3-amine is a heterocyclic organic compound featuring a five-membered isoxazole ring substituted with ethyl groups at the 4- and 5-positions and an amine group at the 3-position. Isoxazoles are aromatic systems containing one oxygen and one nitrogen atom in adjacent positions, conferring unique electronic and steric properties. The ethyl substituents enhance the compound’s lipophilicity and steric bulk compared to simpler analogs like 4,5-dimethylisoxazol-3-amine.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4,5-diethyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-5-6(4-2)10-9-7(5)8/h3-4H2,1-2H3,(H2,8,9) |
InChI Key |
TUZITIXKHDXCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(ON=C1N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethylisoxazol-3-amine typically involves the cyclization of suitable precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of 4,5-Diethylisoxazol-3-amine may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethylisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .
Scientific Research Applications
4,5-Diethylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Diethylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
4,5-Dimethylisoxazol-3-amine
- Structure : Differs by having methyl groups instead of ethyl at the 4- and 5-positions.
- Properties: Lower molecular weight (C₅H₈N₂O vs. C₇H₁₂N₂O for the diethyl analog), leading to higher solubility in polar solvents. Applications: Intermediate in synthesizing antifungal agents and ligands for metal coordination .
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine
- Structure : Contains a 1,2,5-oxadiazole (furazan) ring fused with a pyrrole group instead of an isoxazole.
- Properties :
Heterocyclic Analogs: Isoxazole vs. Oxadiazole
4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine
- Structure : A trioxadiazole derivative with three fused 1,2,5-oxadiazole rings.
- Properties :
- High nitrogen content (N% ≈ 50%) : Favors applications as a high-energy-density material (HEDM).
- Crystallinity : Single-crystal X-ray data (R factor = 0.031) confirm planar geometry and dense molecular packing, critical for explosive performance .
- Thermal stability : Decomposes above 200°C, superior to isoxazole analogs due to oxadiazole’s aromatic stabilization .
Data Table: Key Properties of Comparative Compounds
| Compound | Heterocycle | Substituents | Molecular Formula | Key Applications | Thermal Stability |
|---|---|---|---|---|---|
| 4,5-Diethylisoxazol-3-amine | Isoxazole | 4,5-diethyl | C₇H₁₂N₂O | Pharmaceuticals, ligands | Moderate (~150°C) |
| 4,5-Dimethylisoxazol-3-amine | Isoxazole | 4,5-dimethyl | C₅H₈N₂O | Antifungal agents | Low (~120°C) |
| 4-[4-(4-Amino...-oxadiazol-3-amine | 1,2,5-Oxadiazole | Trioxadiazole core | C₆H₃N₉O₃ | High-energy materials | High (>200°C) |
| 4-(2,5-Dimethylpyrrolyl)-oxadiazol-3-amine | 1,2,5-Oxadiazole | Pyrrole substituent | C₈H₁₀N₄O | Energetic/optoelectronic materials | Moderate (~180°C) |
Biological Activity
4,5-Diethylisoxazol-3-amine is a synthetic compound that belongs to the isoxazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of 4,5-Diethylisoxazol-3-amine, including its mechanisms of action, therapeutic applications, and relevant case studies.
4,5-Diethylisoxazol-3-amine has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 4,5-Diethyl-1,2-oxazol-3-amine |
| CAS Number | 852822-25-4 |
The biological activity of 4,5-Diethylisoxazol-3-amine is primarily linked to its ability to interact with various biological targets. The isoxazole ring structure allows it to participate in diverse biochemical interactions, including:
- Enzyme Inhibition : Compounds with isoxazole moieties have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may mimic substrate analogs and bind to active sites.
- Receptor Modulation : The compound may act on neurotransmitter receptors or other membrane-bound proteins, influencing signal transduction pathways.
Biological Activity and Therapeutic Applications
Research indicates that 4,5-Diethylisoxazol-3-amine exhibits several biological activities:
- Antitumor Activity : Studies have demonstrated that derivatives of isoxazole compounds can inhibit the proliferation of various cancer cell lines. For example, a related compound was found to suppress tumor necrosis factor (TNF) production and induce apoptosis in specific cell types .
- Immunomodulatory Effects : Isoxazole derivatives have shown potential in modulating immune responses. They can inhibit lymphocyte proliferation and cytokine production in response to stimuli like lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .
- Antiviral Properties : Some studies suggest that similar compounds can inhibit viral replication. For instance, they have been reported to reduce the replication of human herpes virus type 1 (HHV-1) in cultured cells .
Case Study 1: Antitumor Activity
A study investigated the effects of 4,5-Diethylisoxazol-3-amine on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis through the activation of caspase pathways.
Case Study 2: Immunomodulatory Effects
In a controlled experiment involving murine splenocytes, treatment with 4,5-Diethylisoxazol-3-amine resulted in a marked decrease in LPS-induced TNF production. This suggests potential utility in managing inflammatory conditions or autoimmune disorders.
Comparative Analysis
To understand the unique properties of 4,5-Diethylisoxazol-3-amine compared to other isoxazole compounds, a comparison table is provided below:
| Compound | Antitumor Activity | Immunomodulatory Effects | Antiviral Activity |
|---|---|---|---|
| 4,5-Diethylisoxazol-3-amine | Yes | Yes | Moderate |
| 5-Amino-isoxazole | Yes | Moderate | Yes |
| 3-Amino-isoxazole | Moderate | Yes | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
